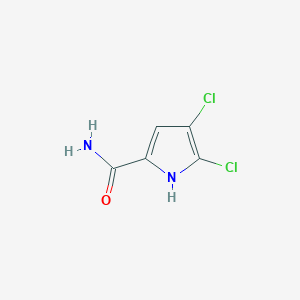
4,5-二氯-1H-吡咯-2-甲酰胺
描述
“4,5-Dichloro-1H-pyrrole-2-carboxamide” is a chemical compound with a pyrrole core structure containing a carboxamide functional group . Its molecular formula is C5H4Cl2N2O .
Molecular Structure Analysis
The molecular structure of “4,5-Dichloro-1H-pyrrole-2-carboxamide” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4 and 5 positions with chlorine atoms and at the 2 position with a carboxamide group .Physical and Chemical Properties Analysis
“4,5-Dichloro-1H-pyrrole-2-carboxamide” is a solid compound with a molecular weight of 179 . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 1.12 mg/ml .科学研究应用
抗菌和抗真菌特性
4,5-二氯-1H-吡咯-2-甲酰胺及其衍生物已经显示出显著的抗菌和抗真菌特性。例如,对吡咯-2-甲酰胺衍生物的研究发现这些化合物对各种革兰氏阳性和阴性细菌菌株具有有效性,同时还显示出抗真菌活性(Mane等,2017)。同样,新型的4-苯基吡咯-2-甲酰胺衍生物显示出强大的体外抗菌活性,特别是对革兰氏阴性细菌,同时也已经进行了抗真菌效果的筛选(Mane, 2020)。
癌症研究
研究还探讨了与4,5-二氯-1H-吡咯-2-甲酰胺相关的化合物的抗癌潜力。例如,对吡咯生物碱oroidin及其衍生物如N-苄基-4,5-二溴-1H-吡咯-2-甲酰胺的研究确定了这些化合物在各种癌细胞系中对细胞生长的强效抑制作用,特别是在结肠癌中(Dyson et al., 2014)。
合成和药物发现
人们对合成新型吡咯-2-甲酰胺衍生物以用于药物发现表现出了相当大的兴趣。一项研究描述了4,5-二氢-1H-吡咯-3-甲酰胺衍生物的高效合成,突出了它们在药物设计中的功能化潜力(Alizadeh et al., 2008)。另一项研究专注于4-吡啶-2-基-1H-吡咯-2-甲酰胺的合成,强调了它们在药物发现项目中的相关性(Howells et al., 2022)。
生化应用
在生物化学领域,研究已经调查了吡咯化合物的功能化反应,这对于理解它们的生化特性和潜在应用至关重要。例如,对吡咯的溴化反应的研究,包括4,5-二溴吡咯-2-甲酰胺,为它们在生化应用中的潜在用途提供了见解(Wischang et al., 2011)。
作用机制
Target of Action
Similar compounds have been found to target bacterial dna gyrase , an enzyme involved in DNA replication and transcription. This enzyme is crucial for bacterial survival, making it a popular target for antibacterial drugs .
Mode of Action
It’s suggested that similar compounds inhibit the activity of dna gyrase . This inhibition prevents the supercoiling of DNA, a critical step in DNA replication and transcription, thereby inhibiting bacterial growth .
Biochemical Pathways
By inhibiting dna gyrase, the compound likely disrupts dna replication and transcription pathways, leading to bacterial cell death .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
By inhibiting dna gyrase, the compound likely prevents bacterial dna replication and transcription, leading to bacterial cell death .
安全和危害
未来方向
生化分析
Biochemical Properties
4,5-Dichloro-1H-pyrrole-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase, which is essential for DNA replication and transcription in bacteria . The interaction between 4,5-Dichloro-1H-pyrrole-2-carboxamide and DNA gyrase involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of 4,5-Dichloro-1H-pyrrole-2-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,5-Dichloro-1H-pyrrole-2-carboxamide can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. These changes can have downstream effects on cellular metabolism, potentially leading to shifts in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of 4,5-Dichloro-1H-pyrrole-2-carboxamide involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and proteins. For example, the inhibition of DNA gyrase by 4,5-Dichloro-1H-pyrrole-2-carboxamide is a result of the compound binding to the enzyme’s active site, thereby blocking its catalytic activity . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are critical for understanding the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dichloro-1H-pyrrole-2-carboxamide can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that prolonged exposure to 4,5-Dichloro-1H-pyrrole-2-carboxamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 4,5-Dichloro-1H-pyrrole-2-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of bacterial growth by targeting DNA gyrase . At higher doses, 4,5-Dichloro-1H-pyrrole-2-carboxamide can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its desired effects. Understanding these dosage-dependent effects is crucial for optimizing the use of 4,5-Dichloro-1H-pyrrole-2-carboxamide in research and therapeutic applications.
Metabolic Pathways
4,5-Dichloro-1H-pyrrole-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, the inhibition of DNA gyrase by 4,5-Dichloro-1H-pyrrole-2-carboxamide can affect nucleotide metabolism and DNA synthesis, resulting in altered cellular growth and proliferation. Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4,5-Dichloro-1H-pyrrole-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, 4,5-Dichloro-1H-pyrrole-2-carboxamide may bind to proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 4,5-Dichloro-1H-pyrrole-2-carboxamide is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 4,5-Dichloro-1H-pyrrole-2-carboxamide may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 4,5-Dichloro-1H-pyrrole-2-carboxamide is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZHAPAUCCCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856847 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-68-1 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)


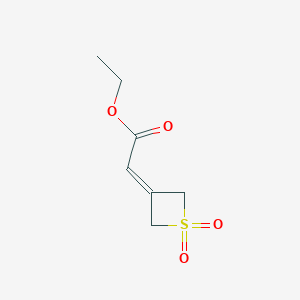
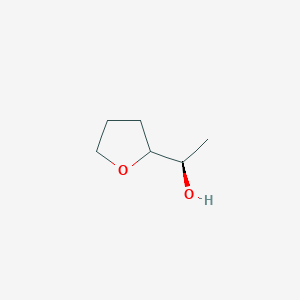

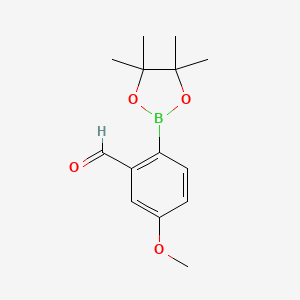
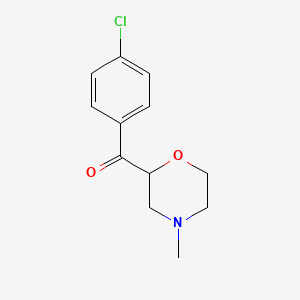
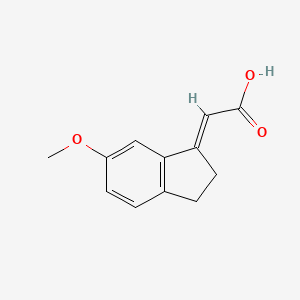
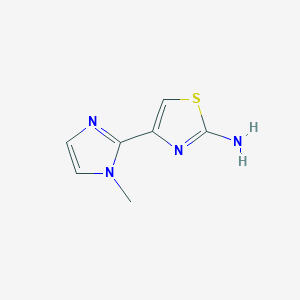
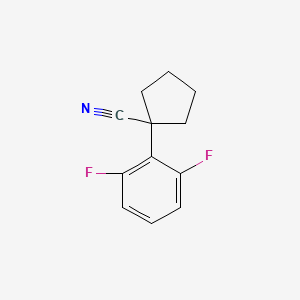
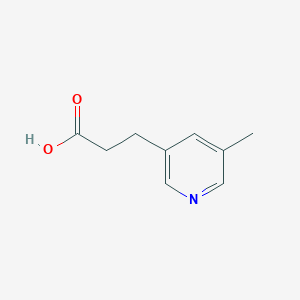
![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)
